苯甲酰阿托品氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anisodine hydrobromide is a tropane alkaloid derived from the plant Anisodus tanguticus. It is primarily used in the treatment of various cerebrovascular and eye diseases due to its significant vasoactive properties and ability to improve microcirculation . This compound has been utilized in traditional Chinese medicine for over a decade, particularly for its efficacy in treating ischemic stroke .

科学研究应用

Anisodine hydrobromide is a pharmaceutical product primarily used for treating vascular diseases, particularly acute ischemic stroke (AIS) . It has been used in China for over a decade as part of compound preparations for ischemic stroke, owing to its vasoactive properties and ability to improve microcirculation . Anisodine hydrobromide is a hydrobromide form of anisodine, developed to improve chemical instability .

Clinical Applications in Acute Ischemic Stroke (AIS):

- Efficacy and Safety: Anisodine hydrobromide injection has been clinically used in China for the treatment of AIS . Clinical studies have shown its neuroprotective effects, alleviating neurological impairment, reducing dependency in daily living activities, improving cerebral collateral circulation, and increasing cerebral tissue blood flow perfusion in ischemic areas .

- Meta-Analysis Findings: A meta-analysis of randomized controlled trials (RCTs) indicates that anisodine hydrobromide injection is effective and safe for improving AIS outcomes . The analysis included data from Chinese and English databases up to May 2023 and assessed methodological quality using the Cochrane Collaboration Risk of Bias Tool .

- Improved Neurological Function: Studies indicate that anisodine hydrobromide injection can significantly improve cognitive and related neurological functions in AIS patients within one to two weeks of administration, with clinical efficacy rates reaching as high as 82.79% .

- Rehabilitation: Anisodine hydrobromide injection can effectively and safely promote the rehabilitation of AIS patients during the convalescent period, enhancing their ability to perform daily living activities .

- Pharmacological Action: Anisodine hydrobromide acts as an antagonist of the M cholinergic receptor, providing a wide range of pharmacological activities beneficial in treating cerebrovascular diseases .

Other Applications:

- Anticholinergic Properties: Anisodine hydrobromide's anticholinergic properties make it effective in reducing muscle spasms and improving blood flow in affected regions .

Study on Tissue Distribution:

作用机制

Target of Action

Anisodine hydrobromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Specifically, Anisodine hydrobromide has been found to interact predominantly with the M4 subtype of mAChRs .

Mode of Action

Anisodine hydrobromide acts as an anti-cholinergic agent . It competes with acetylcholine for binding to the M cholinergic receptor, preventing acetylcholine from binding and thus blocking nerve impulse transmission . This interference disrupts the physiological function based on cholinergic neurotransmission .

Biochemical Pathways

Anisodine hydrobromide alleviates oxidative stress caused by hypoxia/reoxygenation (H/R) conditions in human cerebral microvascular endothelial cells . It regulates the production of nitric oxide (NO) and reactive oxygen species (ROS), and the Hypoxia-inducible transcription factor 1α (HIF-1α) pathway via regulation of mAChRs .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier, which allows it to exert its effects directly within the central nervous system . More research is needed to fully understand the ADME properties of Anisodine hydrobromide.

Result of Action

Anisodine hydrobromide has been found to have significant effects in the treatment of acute ischemic stroke (AIS) and ischemic ophthalmopathy . In AIS, it significantly reduces the National Institutes of Health Stroke Scale and the relative time to peak, while increasing the Barthel Index, relative cerebral blood volume, and clinical efficacy . In ischemic ophthalmopathy, it has shown good effects, especially superior to traditional therapies for ischemic lesions of the optic nerve .

Action Environment

The action of Anisodine hydrobromide can be influenced by various environmental factors. For example, under H/R conditions, it has been found to alleviate oxidative stress in human cerebral microvascular endothelial cells . .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of anisodine hydrobromide involves the extraction of anisodine from the root of Anisodus tanguticus, followed by its conversion to the hydrobromide salt. The synthetic route typically includes the following steps:

Extraction: Anisodine is extracted from the plant material using solvents such as ethanol or methanol.

Purification: The crude extract is purified through processes like crystallization or chromatography.

Conversion to Hydrobromide: Anisodine is reacted with hydrobromic acid to form anisodine hydrobromide.

Industrial Production Methods: In industrial settings, the production of anisodine hydrobromide may involve advanced techniques such as ultramicropulverization and dripping pill preparation. These methods enhance the disintegration and dissolution speed of the final product, improving its therapeutic efficacy and stability .

化学反应分析

Anisodine hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidative metabolites, which may have different pharmacological properties.

Reduction: Reduction reactions can convert anisodine hydrobromide into its reduced forms, potentially altering its activity.

Substitution: Substitution reactions, particularly at the nitrogen atom, can produce derivatives with modified pharmacological effects.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Anisodine hydrobromide is often compared with other tropane alkaloids, such as atropine and scopolamine. While all these compounds share a similar core structure and mechanism of action, anisodine hydrobromide is unique in its lower toxicity and specific efficacy in treating cerebrovascular and eye diseases . Other similar compounds include:

Atropine: Used primarily as a mydriatic and antispasmodic agent.

Scopolamine: Known for its use in motion sickness and postoperative nausea.

Hyoscyamine: Utilized for its antispasmodic and analgesic properties.

Anisodine hydrobromide’s distinct therapeutic profile and lower toxicity make it a valuable compound in both clinical and research settings .

属性

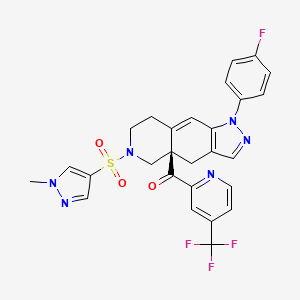

CAS 编号 |

76822-34-9 |

|---|---|

分子式 |

C17H22BrNO5 |

分子量 |

400.3 g/mol |

IUPAC 名称 |

[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO5.BrH/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10;/h2-6,11-15,19,21H,7-9H2,1H3;1H/t11?,12-,13+,14-,15-,17?;/m0./s1 |

InChI 键 |

GJPDCORRBGIJOP-KCVSNGDFSA-N |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

手性 SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@H]2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

规范 SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O.Br |

外观 |

Solid powder |

Pictograms |

Acute Toxic |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

52646-92-1 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

anisodine anisodine hydrobromide anisodine hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。